molecular formula C10H14N2O3S B6507437 ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-00-7

ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B6507437
CAS No.: 899957-00-7
M. Wt: 242.30 g/mol
InChI Key: DFNAIJMFXZWIBU-UHFFFAOYSA-N
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Description

Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound with a pyrimidine core

Preparation Methods

The synthesis of ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of ethyl acetoacetate with thiourea under acidic conditions, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylthio group, where nucleophiles like amines or thiols replace the ethylthio group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antiviral, anticancer, and antimicrobial agents.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-substituted-4-methylthiazole-5-carboxylates: These compounds also contain sulfur and nitrogen heterocycles and are used in medicinal chemistry for their biological activities.

    Thiophene derivatives: These compounds have a sulfur-containing five-membered ring and are known for their diverse therapeutic properties.

The uniqueness of this compound lies in its specific functional groups and the pyrimidine core, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 4-(ethylthio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of antiviral, anticancer, and antimicrobial agents. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as dihydropyrimidines, which exhibit a variety of biological activities. The molecular formula is C11H13N2O3SC_{11}H_{13}N_2O_3S, and its structure features a dihydropyrimidine ring that is crucial for its biological interactions.

Synthesis Methods

The synthesis typically involves multi-step reactions starting from ethyl acetoacetate and thiourea under acidic conditions. A common method includes:

  • Condensation : Ethyl acetoacetate reacts with thiourea.
  • Cyclization : The reaction mixture is heated to promote cyclization.
  • Functional Group Modifications : Further modifications yield the desired compound.

This method can be optimized using specific catalysts and controlled conditions to enhance yield and purity.

Antiviral Properties

Research indicates that dihydropyrimidine derivatives, including this compound, demonstrate antiviral activity. Studies have shown that these compounds can inhibit viral replication by targeting specific enzymes or receptors involved in the viral life cycle .

Anticancer Activity

The compound has also been explored for its anticancer properties. It is believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptosis-related proteins.

Antimicrobial Effects

This compound has exhibited antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways .

The precise mechanism of action varies depending on the biological target. For antiviral applications, the compound may inhibit viral polymerases or proteases, while in cancer therapy, it may interfere with cell signaling pathways that regulate growth and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Study : A study demonstrated that derivatives of dihydropyrimidines could significantly reduce viral load in vitro by inhibiting specific viral enzymes .
  • Anticancer Research : In vitro studies showed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines .
  • Antimicrobial Evaluation : The compound was tested against several strains of bacteria and fungi, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Tables

Activity Type Effect Reference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

ethyl 4-ethylsulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4-15-9(13)7-6(3)11-10(14)12-8(7)16-5-2/h4-5H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNAIJMFXZWIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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